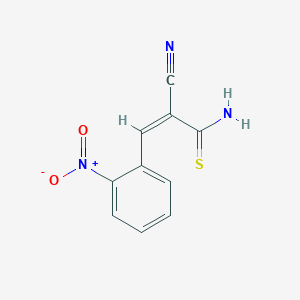![molecular formula C18H22ClN3O3 B5547126 6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)
6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound with potential biological significance, particularly in the realm of medicinal chemistry. Its unique structure, featuring a dioxaspiro[5.5] undecane ring system coupled with an imidazo[1,2-a]pyridine motif, suggests a complex interplay of chemical and physical properties.
Synthesis Analysis
The synthesis of this compound involves complex organic chemistry techniques. While specific synthesis methods for this exact compound are not detailed in the papers, related works provide insights into similar synthesis processes. For example, the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, a related compound, includes steps like the formation of 2D-net framework by hydrogen bonds, and quantum chemical computations for optimized geometric structures (Zeng, Wang, & Zhang, 2021).
科学的研究の応用
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting a method for synthesizing these compounds through the condensation of carboxamide with aromatic aldehydes. These compounds were evaluated for cytotoxicity against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016).
Antibacterial Activities
A study on 1,3,4-oxadiazole thioether derivatives has shown significant antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen causing bacterial blight in rice. These compounds were synthesized and assessed via the turbidimeter test, with one compound showing superior efficacy compared to commercial agents. Proteomic analysis helped identify the potential action mechanism, suggesting these compounds could affect purine metabolism in the bacteria (Song et al., 2017).
Crystal Structure and Thermodynamic Properties
The crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative have been explored, showing its potential for further studies in material science and drug development. The compound's crystal structure was analyzed, and its thermodynamic properties were investigated to understand its stability and reactivity (Zeng et al., 2021).
Antimicrobial and Antitubercular Activity
Several studies have synthesized novel compounds with potential antimicrobial and antitubercular activities. For instance, N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides showed moderate activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Amini et al., 2008).
Antiviral Research
Research on novel classes of inhibitors for human rhinovirus has been conducted, demonstrating the synthesis and evaluation of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines. These compounds were designed and prepared for testing as antiviral agents, highlighting the importance of structural analogs in developing new therapeutic options (Hamdouchi et al., 1999).
特性
IUPAC Name |
6-chloro-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-12-16(22-11-13(19)2-3-15(22)20-12)17(23)21-14-4-7-25-18(10-14)5-8-24-9-6-18/h2-3,11,14H,4-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPYHBSXQNMCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NC3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)



![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)
